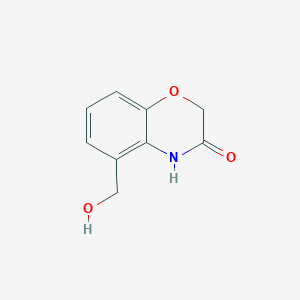

5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDCQHSRBVITRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4h 1,4 Benzoxazin 3 One Derivatives

Positional and Substituent Effects on Biological Activity of 4H-1,4-Benzoxazin-3-ones

The biological activity of 4H-1,4-benzoxazin-3-one derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone (B8607429) core. Studies have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity.

Research into the phytotoxic effects of benzoxazinones has revealed that the degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives, such as 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA), exhibit high inhibitory activity against various plant species. nih.gov This suggests that modifications at the 2 and 4 positions of the oxazine (B8389632) ring are crucial for this type of biological activity.

In the context of antimicrobial activity, the introduction of different substituents can modulate the efficacy against various pathogens. For instance, certain N-substituted benzoxazinone derivatives have shown promising herbicidal activity. nyxxb.cn A study on a series of 1,2,3-triazole-2H-benzo[b] nih.govnyxxb.cnoxazin-3(4H)-ones found that specific substitutions led to good cytotoxic activity against cancer cell lines. researchgate.net Structure-activity relationship (SAR) analysis of 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives revealed that compounds lacking ortho-substituents on the triazole moiety were more active as anti-tumor agents. frontiersin.org This indicates that steric hindrance at this position may be detrimental to activity.

Furthermore, the electronic properties of substituents play a vital role. For the synthesis of 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, both electron-donating (-Me) and electron-withdrawing (-Cl) groups on the aromatic ring resulted in high yields, suggesting that electronic effects are less influential than steric effects in this particular reaction. mdpi.com However, for other biological activities, electronic properties can be a determining factor.

The following table summarizes the effects of various substituents on the biological activity of 4H-1,4-benzoxazin-3-one derivatives based on reported research findings.

| Core Structure | Substituent/Modification | Position | Observed Biological Activity |

| 4H-1,4-Benzoxazin-3-one | 2-amino | 2 | High phytotoxicity nih.gov |

| 4H-1,4-Benzoxazin-3-one | 4-acetoxy | 4 | High phytotoxicity nih.gov |

| 4H-1,4-Benzoxazin-3-one | N-substitution | N-4 | Herbicidal activity nyxxb.cn |

| 2H-Benzo[b] nih.govnyxxb.cnoxazin-3(4H)-one | 1-aryl-1H-1,2,3-triazol-4-yl)methyl | 4 | Anticancer activity researchgate.net |

| 2H-1,4-Benzoxazin-3(4H)-one | 1,2,3-triazole (lacking ortho-substituents) | - | Enhanced anti-tumor activity frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling in 4H-1,4-Benzoxazin-3-one Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their efficacy.

In the field of 4H-1,4-benzoxazin-3-one research, QSAR studies have been successfully applied to elucidate the structural requirements for antimicrobial activity. A study involving a large dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones established QSAR models that revealed differing requirements for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov

The models for gram-positive and gram-negative bacteria demonstrated strong predictive power. nih.gov Key descriptors that were frequently selected in these models included those related to molecular shape, VolSurf (a descriptor of molecular interaction fields), and hydrogen bonding properties. nih.gov This indicates that the three-dimensional structure of the molecule and its ability to form hydrogen bonds are critical determinants of its antibacterial potency.

Based on these QSAR models, researchers were able to design new lead compounds in silico by varying the positions and combinations of substituents on the 1,4-benzoxazin-3-one scaffold. nih.gov Some of these newly designed compounds were predicted to be significantly more active than any of the compounds in the original dataset, highlighting the potential of the 1,4-benzoxazin-3-one scaffold for the development of potent new antibacterial agents. nih.gov

The following table provides an overview of the key findings from QSAR studies on 4H-1,4-benzoxazin-3-one derivatives.

| Activity | Key Descriptors | Model Predictive Power (Q²Ext) | Implications for Drug Design |

| Antifungal | Shape, VolSurf, H-bonding | - | Differing structural requirements from antibacterial activity. nih.gov |

| Gram-positive bacteria | Shape, VolSurf, H-bonding | 0.88 | Good predictive power for designing new derivatives. nih.gov |

| Gram-negative bacteria | Shape, VolSurf, H-bonding | 0.85 | Potential to overcome efflux pump susceptibility. nih.gov |

Pharmacophore Elucidation for 4H-1,4-Benzoxazin-3-one-Based Ligands

Pharmacophore elucidation is a crucial step in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This "pharmacophore model" serves as a template for designing new molecules with similar or improved activity.

For 4H-1,4-benzoxazin-3-one-based ligands, pharmacophore modeling has been instrumental in understanding their interactions with various biological targets. The core 4H-1,4-benzoxazin-3-one scaffold itself is considered a key pharmacophoric element in many derivatives. researchgate.net

Strategic positioning of substituents is critical for enhancing the biological efficacy of these compounds. researchgate.net For example, in the development of antimycobacterial agents, modifications to the electronic and steric properties of hybrid molecules containing the benzoxazinone core have been shown to influence their ability to overcome drug resistance mechanisms. researchgate.net

A molecular docking study of potent 1,4-benzoxazine-3(4H)-one derivatives as platelet aggregation inhibitors revealed that these compounds fit into the active site of the GPIIb/IIIa receptor. nih.gov This suggests that the pharmacophore for this activity includes features that allow for specific interactions within this binding pocket.

The key pharmacophoric features for 4H-1,4-benzoxazin-3-one-based ligands often include:

Aromatic rings for hydrophobic interactions.

Hydrogen bond donors and acceptors.

Specific spatial arrangements of substituents that complement the target's binding site.

Impact of Structural Modifications on Binding Affinity and Functional Activity (e.g., Spacer Elongation)

Structural modifications, including the introduction and alteration of spacer elements, can have a profound impact on the binding affinity and functional activity of 4H-1,4-benzoxazin-3-one derivatives. Spacers are chemical moieties used to connect the core pharmacophore to other functional groups or to a solid support for various applications.

The length and flexibility of a spacer can influence how a ligand binds to its receptor. An optimally designed spacer can prevent steric hindrance between the core molecule and the binding site, thereby enhancing affinity. Conversely, an inappropriate spacer can lead to a decrease in binding.

While specific studies on the effect of spacer elongation for 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one were not found, the principle is well-established in medicinal chemistry. For instance, in the development of radiolabeled bombesin (B8815690) analogs for tumor imaging, the length of a mini-PEG spacer was varied to optimize targeting properties. mdpi.com It was found that even small changes in the spacer length could influence the biodistribution and receptor binding affinity of the conjugate. mdpi.com

In the context of affinity chromatography, the nature of the spacer arm linking a ligand to a solid support can significantly affect the performance of the purification media. nih.gov Studies have shown that the choice of spacer can influence the dynamic binding capacity for the target protein. nih.gov

The following table illustrates the general principles of how structural modifications like spacer elongation can impact the properties of bioactive molecules.

| Structural Modification | Potential Impact on Binding Affinity | Potential Impact on Functional Activity | Rationale |

| Spacer Elongation | Increase or Decrease | Modulate Efficacy | Can optimize the distance and orientation of the pharmacophore in the binding pocket, or introduce unfavorable interactions. mdpi.com |

| Introduction of Flexible Spacer | Increase | Enhance Potency | Allows for better adaptation of the ligand to the binding site. |

| Introduction of Rigid Spacer | Decrease | Reduce Potency | May restrict the ligand to a conformation that is not optimal for binding. |

Mechanistic Investigations of 4h 1,4 Benzoxazin 3 One Biological Activities

In Vitro Enzymatic Inhibition Studies

Derivatives of the benzoxazinone (B8607429) core have been extensively studied as inhibitors of various enzymes, a key mechanism behind their diverse pharmacological effects. These studies typically quantify the inhibitory potential of a compound through metrics like IC50 (the concentration required to inhibit 50% of an enzyme's activity) and Ki (the inhibition constant).

Notably, 4H-3,1-benzoxazin-4-one derivatives have been identified as potent inhibitors of serine proteases. For instance, certain substituted derivatives show strong and specific inhibition against Human Leukocyte Elastase (HLE), an enzyme implicated in tissue degradation in inflammatory diseases. Similarly, a small library of substituted 4H-3,1-benzoxazin-4-one derivatives was found to contain inhibitors of Cathepsin G, another serine protease involved in inflammation, with the most potent compound exhibiting an IC50 value of 0.84 µM. nih.gov

In the context of metabolic disorders, some 1,3-benzoxazine derivatives have demonstrated the ability to inhibit key digestive enzymes. Studies have shown that these compounds can inhibit both pancreatic α-amylase and intestinal α-glucosidase, enzymes responsible for carbohydrate breakdown. This inhibition is a critical mechanism for controlling post-prandial hyperglycemia. For example, one study identified a novel 1,3-benzoxazine derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] sigmaaldrich.comchemrxiv.orgoxazin-2-yl)phenol, as a significant inhibitor of both α-amylase and α-glucosidase with IC50 values of 11 µM and 11.5 µM, respectively.

Furthermore, the benzoxazine (B1645224) core has been explored for its potential in neurodegenerative diseases by targeting cholinesterases. A series of benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE), with the most active compounds showing Ki values around 20.2 µM. Kinetic studies revealed a non-competitive mode of inhibition for these compounds.

While the benzoxazinone scaffold has been tested against a range of enzymes, specific inhibitory activity against renin by 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one or its direct analogues is not extensively detailed in the reviewed scientific literature.

Table 1: In Vitro Enzymatic Inhibition by 4H-1,4-Benzoxazin-3-one Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Mode of Inhibition |

|---|---|---|---|

| Substituted 4H-3,1-benzoxazin-4-one | Cathepsin G | IC50: 0.84 µM | - |

| Benzoxazine-arylpiperazine derivative | Human Acetylcholinesterase (hAChE) | Ki: 20.2 µM | Non-competitive |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] sigmaaldrich.comchemrxiv.orgoxazin-2-yl)phenol | Pancreatic α-Amylase | IC50: 11.0 µM | - |

Receptor Ligand Binding and Functional Assays

The interaction of 4H-1,4-benzoxazin-3-one derivatives with various neurotransmitter and cannabinoid receptors is a key mechanism underlying their potential applications in neuropsychiatric and inflammatory disorders.

A series of 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as highly potent antagonists of serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Some of these compounds also exhibit serotonin reuptake inhibition, making them dual-acting ligands. nih.gov Another study highlighted a 2H-1,4-benzoxazin-3(4H)-one scaffold that showed strong activity at dopamine (B1211576) D2 receptors as well as serotonin 5-HT1A and 5-HT2A receptors, suggesting its potential for treating complex neuropsychiatric disorders. chemrxiv.org One specific derivative was found to act as a potent dopamine D2 receptor antagonist while also inhibiting serotonin reuptake. chemrxiv.org

While direct binding data for 4H-1,4-benzoxazin-3-one derivatives on dopamine D4 receptors is limited, studies on structurally related compounds provide insight. For instance, certain heterocyclic analogs with a piperazine (B1678402) moiety have shown high affinity for the D4 receptor, with Ki values as low as 0.84 nM to 3.9 nM for the most potent and selective compounds. sigmaaldrich.com

The 1,3-benzoxazine scaffold has also been explored for its interaction with cannabinoid receptors. It is considered a versatile chemotype for designing selective agonists for the cannabinoid receptor 2 (CB2). One such derivative demonstrated a potent and selective CB2 agonist activity with an EC50 of 110 nM, while having minimal effect on CB1 receptors (EC50 > 10 µM).

Detailed binding affinity studies for this compound derivatives specifically at Sigma-1 and Sigma-2 receptors are not prominently featured in the available scientific literature.

Table 2: Receptor Binding and Functional Activity of 4H-1,4-Benzoxazin-3-one Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Target Receptor | Activity | Potency (Ki / EC50) |

|---|---|---|---|

| 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one | 5-HT1A/B/D | Antagonist | Potent |

| 2H-1,4-Benzoxazin-3(4H)-one derivative | Dopamine D2 | Antagonist | Potent |

| 2H-1,4-Benzoxazin-3(4H)-one derivative | 5-HT1A / 5-HT2A | Active | Strong |

| 1,3-Benzoxazine derivative (Compound 7b5) | Cannabinoid CB2 | Agonist | EC50: 110 nM |

Cellular Pathway Modulation by 4H-1,4-Benzoxazin-3-one Derivatives

Beyond direct interaction with enzymes and receptors, 4H-1,4-benzoxazin-3-one derivatives can modulate complex intracellular signaling pathways, which is central to their anti-inflammatory and anti-cancer activities.

One key pathway modulated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell growth and survival. sigmaaldrich.com A novel class of 4-phenyl-2H-benzo[b] sigmaaldrich.comsigmaaldrich.comoxazin-3(4H)-one derivatives were designed as dual inhibitors of this pathway. The lead compound, 8d-1, was identified as a pan-class I PI3K/mTOR inhibitor, exhibiting an IC50 of just 0.63 nM against the PI3Kα isoform. sigmaaldrich.com By simultaneously inhibiting both PI3K and mTOR, these compounds can effectively interrupt the feedback loops that often limit the efficacy of single-target inhibitors. nih.gov

In the realm of anti-inflammatory mechanisms, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 signaling pathway. chemrxiv.org This pathway is a master regulator of the cellular antioxidant response. The mechanism involves the compounds interacting with Nrf2-related binding sites, which prevents the degradation of Nrf2 by its inhibitor, Keap1. chemrxiv.org The stabilized Nrf2 then translocates to the nucleus, promoting the expression of antioxidant and anti-inflammatory genes like Heme Oxygenase-1 (HO-1). chemrxiv.orgnih.gov This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and alleviates microglial inflammation. chemrxiv.org

Additionally, some 1,3-benzoxazine derivatives have demonstrated the ability to abrogate the activation of extracellular signal-regulated kinase (ERK) 1/2, a key pro-inflammatory and oncogenic enzyme.

Apoptosis Induction Mechanisms in Cellular Models

A primary mechanism for the anti-cancer activity of 4H-1,4-benzoxazin-3-one derivatives is the induction of programmed cell death, or apoptosis, in tumor cells.

Studies on a novel series of 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole group have elucidated a clear apoptotic pathway. researchgate.net These compounds, characterized by a rigid, planar structure, are believed to facilitate intercalation into tumor cell DNA. researchgate.net This interaction induces significant DNA damage, a fact evidenced by the upregulation of the DNA damage marker γ-H2AX. researchgate.net The cellular response to this extensive DNA damage is the activation of apoptotic pathways. Specifically, these compounds trigger apoptosis through an increased expression of caspase-7, a key executioner caspase in the apoptotic cascade. researchgate.net

Antimicrobial Action Mechanisms

The 1,4-benzoxazin-3-one scaffold is the basis for derivatives with significant antimicrobial properties, and investigations have begun to uncover the mechanisms behind this activity.

The antibacterial action of certain propanolamine-containing 1,4-benzoxazin-3-one derivatives has been linked to direct physical damage to the pathogen. Scanning electron microscopy (SEM) analysis of bacteria such as Xanthomonas oryzae pv. oryzae treated with these compounds revealed extensive damage to their cell walls. This disruption of the cellular envelope is the likely cause of the observed antimicrobial activity and subsequent bacterial death.

In the context of antifungal activity, the mechanism appears to involve the inhibition of a crucial fungal enzyme. Molecular docking studies on novel 4H-benzoxazin-3-one derivatives suggest that their antifungal effect stems from the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. By inhibiting its synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Immunomodulatory Effects of 4H-1,4-Benzoxazin-3-one Analogues

The immunomodulatory effects of 4H-1,4-benzoxazin-3-one analogues are largely tied to their anti-inflammatory properties, which are exerted through several distinct mechanisms.

A primary mechanism is the inhibition of proteolytic enzymes released by immune cells during an inflammatory response. As mentioned previously, derivatives of the related 4H-3,1-benzoxazin-4-one scaffold are potent inhibitors of Human Leukocyte Elastase (HLE) and Cathepsin G. nih.gov These enzymes are serine proteases stored in the granules of neutrophils and are released upon activation, where they contribute to tissue damage and propagation of the inflammatory cascade. By inhibiting these enzymes, benzoxazinone derivatives can directly mitigate the destructive aspects of inflammation.

Another significant immunomodulatory mechanism is the modulation of inflammatory signaling pathways and cytokine production. As detailed in section 4.3, certain 2H-1,4-benzoxazin-3(4H)-one derivatives activate the Nrf2-HO-1 pathway. chemrxiv.org This activation has profound anti-inflammatory consequences, including a significant decrease in the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). chemrxiv.org Furthermore, this pathway modulation leads to the downregulation of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org

Finally, the interaction with cannabinoid receptors provides another avenue for immunomodulation. Agonism at the CB2 receptor, which is primarily expressed on immune cells, is known to have anti-inflammatory and analgesic effects. The development of selective CB2 agonists from the 1,3-benzoxazine scaffold has been shown to attenuate the release of pro-inflammatory cytokines in a CB2-dependent manner.

Biological Activity Profiles of 4h 1,4 Benzoxazin 3 One Analogues and Derivatives Excluding Human Clinical Data

Antimicrobial Activity Studies (Antibacterial, Antifungal, Anti-tuberculosis)

Analogues of 4H-1,4-benzoxazin-3-one have been the subject of numerous studies for their potential as antimicrobial agents, with research demonstrating activity against bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: The benzoxazine (B1645224) framework is a core component in a variety of compounds exhibiting antibacterial and antifungal properties. nih.govmdpi.com A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. nih.govfrontiersin.orgfrontiersin.org Some of these compounds showed moderate to good inhibition of fungal growth. nih.govfrontiersin.orgfrontiersin.org For instance, certain derivatives displayed notable inhibitory effects against Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans, with EC50 values indicating potent activity. frontiersin.org Specifically, compounds designated 5l and 5o were effective against G. zeae, while compound 5q was active against P. sasakii. frontiersin.org Another compound, 5r, yielded a significant EC50 value against P. infestans. frontiersin.org

Further studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones confirmed their antifungal potential against a panel of seven phytopathogenic fungi. nih.gov The most potent compounds in this series were 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6), which completely inhibited the mycelial growth of all tested fungi at a concentration of 200 mg L-1. nih.gov At a lower concentration of 100 mg L-1, the N-acetyl derivative (6) fully inhibited the growth of F. culmorum, P. cactorum, and R. solani. nih.gov Other research has also highlighted that synthesized compounds bearing the 4H-3,1-benzoxazin-4-one structure showed mild to moderate activity against both gram-positive and gram-negative bacteria. raco.cat

| Compound | Target Fungi | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|

| Compound 5l | Gibberella zeae | 20.06 | frontiersin.org |

| Compound 5o | Gibberella zeae | 23.17 | frontiersin.org |

| Compound 5q | Pellicularia sasakii | 26.66 | frontiersin.org |

| Compound 5p | Capsicum wilt | 26.76 | frontiersin.org |

| Compound 5r | Phytophthora infestans | 15.37 | frontiersin.org |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | P. cactorum | Good activity (72% inhibition at 20 mg L-1) | nih.gov |

Anti-tuberculosis Activity: The benzoxazine nucleus has been explored for its antimycobacterial properties. nih.gov Several synthesized benzoxazin-3-one derivatives have demonstrated high activity against various strains of Mycobacterium tuberculosis (Mtb), including H37Ra, H37Rv, and some resistant strains. nih.gov Notably, three isoniazid analogue derivatives exhibited a minimal inhibitory concentration (MIC) range of 0.125-0.250 μg/mL against the H37Ra strain, which was lower than the isoniazid reference drug. nih.gov Some benzoxazinone (B8607429) derivatives also showed low MIC values against resistant Mtb strains and were found to be highly selective for mycobacterial cells over mammalian Vero cells. nih.gov However, research comparing benzoxazinones (BOZs) with their sulfur-containing analogues, benzothiazinones (BTZs), suggests that BTZs have greater potency. nih.govresearchgate.net For example, a benzoxazinone derivative with a methylcyclohexylpiperazine side chain (33b) had an MIC of 1 μM, a significant reduction in activity compared to its BTZ counterpart. nih.gov This is attributed to the reduced affinity of BOZs for the target enzyme DprE1 compared to BTZs. nih.gov

Anticancer Activity Research in In Vitro Models

The 4H-1,4-benzoxazin-3-one scaffold is considered a valuable framework in the development of potential anticancer agents. nih.govmdpi.com A study focused on 2H-1,4-benzoxazin-3(4H)-one linked with 1,2,3-triazole groups revealed notable inhibitory activity against Huh-7 liver cancer cells for several compounds. nih.gov The most active of these, compound c18, displayed an IC50 value of 19.05 μM. nih.gov Mechanistic investigations suggested that these compounds induce DNA damage and trigger apoptosis. nih.gov

In another study, a series of 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids were synthesized and evaluated for their anti-proliferative activity against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines. nih.gov Several of these hybrid compounds exhibited promising activity, with GI50 values in the low micromolar range. nih.gov Specifically, compound 7j was significantly active against the A549 cell line with a GI50 value of 0.32 μM, compound 7l showed significant activity against HeLa cells (GI50 = 0.37 μM), and compound 7f was potent against the MDA-MB-231 breast cancer cell line (GI50 = 0.58 μM). nih.gov Additionally, research on 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives found that several compounds demonstrated good in-vitro inhibition of MCF-7 human breast adenocarcinoma cells. innovareacademics.in

| Compound | Cancer Cell Line | Activity (GI50/IC50 µM) | Reference |

|---|---|---|---|

| Compound c5 | Huh-7 (Liver) | 28.48 | nih.gov |

| Compound c14 | Huh-7 (Liver) | 32.60 | nih.gov |

| Compound c16 | Huh-7 (Liver) | 31.87 | nih.gov |

| Compound c18 | Huh-7 (Liver) | 19.05 | nih.gov |

| Compound 7j | A549 (Lung) | 0.32 | nih.gov |

| Compound 7l | HeLa (Cervical) | 0.37 | nih.gov |

| Compound 7f | MDA-MB-231 (Breast) | 0.58 | nih.gov |

| Compound 2 | MCF-7 (Breast) | 0.89 µg | innovareacademics.in |

Anti-inflammatory and Analgesic Research

Derivatives of benzoxazinone have been synthesized and assessed for their in vivo anti-inflammatory and analgesic potential. researchgate.netmongoliajol.info One study involved the creation of novel benzoxazin-4-one derivatives by incorporating nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netmongoliajol.infomongoliajol.info Among the synthesized compounds, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one (3d), a hybrid of benzoxazinone and diclofenac, demonstrated significant anti-inflammatory activity, achieving 62.61% inhibition of rat paw edema. researchgate.netmongoliajol.infomongoliajol.info This compound also showed notable analgesic effects with 62.36% protection in the acetic acid-induced writhing test. researchgate.netmongoliajol.infomongoliajol.info The benzoxazinone derivatives generally displayed superior anti-inflammatory and analgesic activities compared to corresponding quinazolinone derivatives. mongoliajol.info

Neuroprotective and Central Nervous System Activity Investigations (e.g., Anticonvulsant, Antipsychotic, Antidepressant, Anxiolytic)

The 1,4-benzoxazine structure is recognized as a promising scaffold for the development of neuroprotective agents. nih.govnih.gov Research has shown that a 3,3-diphenyl-substituted-1,4-benzoxazine derivative acts as a potent neuroprotective agent in an animal model of excitotoxic lesions. nih.gov Furthermore, the broad biological profile of 1,4-benzoxazin-3-one derivatives includes potential anticonvulsant and antidepressant effects, indicating their potential for activity within the central nervous system. nih.govfrontiersin.orgnih.gov

Antidiabetic and Hypolipidemic Properties

The benzoxazine chemical structure has been identified as a scaffold of interest in the search for new antidiabetic agents. nih.gov In addition to glucose metabolism, some derivatives have been investigated for their effects on lipid levels. A study on 1,4-benzoxazine derivatives assessed their potential to lower lipidemic parameters in hyperlipidemic mice. researchgate.net Two representative compounds, when administered long-term, showed considerable activity in a chronic animal model of hyperlipidemia, demonstrating the potential to decrease total cholesterol (TC), LDL, and triglycerides (TG). researchgate.net

Cardiovascular System-Related Activities (e.g., Vasodilation, Anti-arrhythmic, Anti-ischemic, Platelet Aggregation Inhibition)

Research into the cardiovascular effects of this class of compounds has identified potential activities. Specifically, certain 2-substituted 4H-3,1-benoxazin-4-ones have been reported to possess antiplatelet aggregation activity. researchgate.net

Antiviral and Antiherpetic Research

The benzoxazine core structure is noted for its potential in the development of antiviral and antiherpetic agents. nih.gov Some benzoxazinone derivatives have been reported to show activity against the herpes simplex virus (HSV). innovareacademics.in

Antioxidant Activity Investigations

The antioxidant potential of 4H-1,4-benzoxazin-3-one analogues has been a subject of scientific inquiry, revealing that the core benzoxazine scaffold can be a valuable template for the development of novel antioxidant agents. nih.govnih.gov Research has demonstrated that derivatives of this heterocyclic system can exhibit significant radical scavenging properties and protective effects against oxidative stress. nih.gov The antioxidant capacity is often evaluated through various in vitro assays that measure the ability of these compounds to neutralize stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.com

Studies have shown that the introduction of specific functional groups onto the benzoxazinone ring system can modulate its antioxidant activity. For instance, the presence of hydroxyl groups, particularly those in a catechol or resorcinol arrangement, on a substituent attached to the benzoxazine core can significantly enhance its radical scavenging ability. nih.gov This is attributed to the hydrogen-donating capacity of the phenolic hydroxyl groups, which allows them to neutralize free radicals and terminate radical chain reactions.

In one study, novel hybrids of 5,7,8-trimethyl-1,4-benzoxazine with catechol or resorcinol were synthesized and evaluated for their antioxidant effects. nih.gov The catechol derivatives, in particular, were found to be potent antioxidants, acting as effective radical scavengers and inhibitors of intracellular reactive oxygen species (ROS) in human skin fibroblasts. nih.gov Furthermore, these compounds were observed to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in redox homeostasis, and to enhance cellular glutathione (GSH) levels, further highlighting their multifaceted antioxidant action. nih.gov

The antioxidant properties of certain benzoxazole and naphthoxazole analogs, which share structural similarities with benzoxazinones, have also been investigated. mdpi.com Some of these compounds demonstrated notable scavenging activity against the DPPH radical, with the most active compounds exhibiting IC50 values in the sub-micromolar range. mdpi.com While these activities were generally weaker than the reference compound quercetin, they underscore the potential of the broader class of benzoxazine-related heterocycles as a source of new antioxidant compounds. mdpi.com

Additionally, research into 4H-3,1-benzoxazin-4-one derivatives bearing a pyrazolyl moiety has indicated their potential as antioxidant agents, alongside their antimicrobial properties. research-nexus.net This suggests that the incorporation of other heterocyclic systems onto the benzoxazinone framework can lead to compounds with dual biological activities. The findings from these investigations suggest that the 1,4-benzoxazin-3-one skeleton is a promising platform for the design and development of novel antioxidants with potential applications in counteracting oxidative stress-related conditions. nih.gov

Table 1: Antioxidant Activity of Selected 4H-1,4-Benzoxazin-3-one Analogues and Related Compounds

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids | DPPH radical scavenging, intracellular ROS inhibition in fibroblasts | Catechol derivatives were potent radical scavengers and reduced intracellular ROS levels. | nih.gov |

| 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids | Gene expression analysis (ho-1), GSH level measurement | Induced the expression of the ho-1 gene and enhanced cellular glutathione (GSH) levels. | nih.gov |

| Benzoxazole and naphthoxazole analogs | DPPH radical scavenging | Varying antioxidant potentials with IC50 values in the range of 0.214–0.887 µM. | mdpi.com |

| 4H-3,1-benzoxazin-4-one with pyrazolyl moiety | General antioxidant screening | Indicated potential as antioxidant agents. | research-nexus.net |

Pesticidal Activities (e.g., Ovicidal Action, Antifeedant, Herbicidal Action)

The 4H-1,4-benzoxazin-3-one scaffold is a prominent feature in a class of natural products known for their allelopathic properties, which has spurred research into their potential as leads for new pesticidal agents. nih.gov These compounds and their synthetic derivatives have been investigated for a range of activities, including herbicidal, antifungal, and antifeedant effects. nih.govnih.gov

Herbicidal Action:

Benzoxazinones, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analog (DIMBOA), are well-documented for their phytotoxic activity and are considered key compounds in the defense strategies of gramineous plants like wheat, corn, and rye. nih.govacs.orgnih.gov The herbicidal potential of these natural products and their synthetic analogues has been extensively studied. nih.govacs.orgnih.gov Research has focused on modifying the benzoxazinone skeleton to enhance phytotoxicity and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the benzoxazinone ring can significantly influence herbicidal efficacy. nih.gov For instance, halogenation at the C-6 and C-7 positions of the aromatic ring has been shown to produce compounds with high phytotoxic activity. nih.gov Specifically, 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (6F-D-DIBOA), 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA), and 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one (6Cl-D-DIBOA) were identified as highly active compounds. nih.gov Furthermore, the introduction of a carboxylic ester group to isoindolinedione substituted benzoxazinone derivatives has yielded compounds with potent pre-emergent herbicidal activity against various weeds in crops like peanut, soybean, maize, and cotton. acs.org

The lipophilicity of benzoxazinone derivatives is another critical factor influencing their phytotoxicity. nih.gov By enhancing the lipophilicity of the parent benzoxazinone structure, researchers have developed a new generation of chemicals with improved phytotoxic profiles and selectivity, as the optimal lipophilicity can vary depending on the target plant species. nih.gov

Ovicidal and Antifeedant Activities:

While the herbicidal and antifungal activities of benzoxazinones are more extensively documented, their potential as ovicidal and antifeedant agents has also been noted. The broad range of biological activities attributed to this class of compounds includes antifeedant effects, which contribute to the chemical defense mechanisms of the plants that produce them. nih.gov However, detailed studies focusing specifically on the ovicidal action of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one or its close analogues are less common in the available literature. The general pesticidal properties of this chemical family suggest that such activities are plausible and warrant further investigation.

Table 2: Pesticidal Activities of Selected 4H-1,4-Benzoxazin-3-one Analogues

| Compound/Derivative | Activity Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (6F-D-DIBOA) | Herbicidal | Weeds (e.g., Lolium rigidum, Avena fatua) | High phytotoxic activity. | nih.gov |

| 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA) | Herbicidal | Weeds (e.g., Lolium rigidum, Avena fatua) | High phytotoxic activity and selectivity. | nih.gov |

| 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one (6Cl-D-DIBOA) | Herbicidal | Weeds (e.g., Lolium rigidum, Avena fatua) | High phytotoxic activity. | nih.gov |

| Isoindoline-1,3-dione substituted benzoxazinone derivatives (e.g., C10, C12, C13) | Herbicidal | Weeds in peanut, soybean, maize, and cotton fields | Potent pre-emergent herbicidal activity. | acs.org |

| General Benzoxazinones | Antifeedant | Not specified | Contributes to plant chemical defense. | nih.gov |

Other Reported Biological Activities and Therapeutic Explorations (e.g., Renin Inhibitors, Human Leukocyte Elastase Inhibitors)

Beyond their agrochemical and antioxidant potential, derivatives of the 4H-1,4-benzoxazin-3-one scaffold have been explored for various therapeutic applications, demonstrating a broad spectrum of pharmacological activities. nih.gov Notably, these compounds have been investigated as inhibitors of key enzymes implicated in human diseases, such as renin and human leukocyte elastase.

Renin Inhibitors:

The renin-angiotensin system plays a crucial role in the regulation of blood pressure, making renin a key target for the development of antihypertensive drugs. A series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones has been designed and synthesized as small molecule inhibitors of renin. nih.gov These compounds, particularly those with a 2-methyl-2-aryl substitution pattern, have demonstrated potent renin inhibition. nih.gov The design of these inhibitors focused on optimizing not only their potency but also their pharmacokinetic properties, including permeability, solubility, and metabolic stability, which are crucial for oral bioavailability. nih.gov Modulation of the sidechain that binds in the S3(sp) subsite of the enzyme was found to be a key strategy for optimizing these properties. nih.gov

Human Leukocyte Elastase Inhibitors:

Human leukocyte elastase (HLE) is a serine proteinase involved in inflammatory processes, and its overactivity is associated with tissue damage in conditions like chronic obstructive pulmonary disease. 4H-3,1-benzoxazin-4-ones, a structurally related isomer of the 1,4-benzoxazin-3-one core, have been identified as potent alternate substrate inhibitors of HLE. nih.govbohrium.com These compounds act by forming an acyl-enzyme intermediate. nih.govnih.gov

Extensive structure-activity relationship studies have been conducted to optimize the potency and stability of these inhibitors. nih.gov It was found that electronic and steric factors play a significant role in their inhibitory activity. For instance, alkyl groups at the R5 position and electron-withdrawing groups at the R2 position enhance potency. nih.gov Conversely, strongly electron-donating groups at the C7 position can stabilize the oxazinone ring against nucleophilic attack, thereby increasing the chemical stability of the inhibitor. nih.gov Through such rational design, highly potent and stable HLE inhibitors with inhibition constants in the nanomolar and even picomolar range have been developed. nih.gov For example, 2-ethoxy-5-ethylbenzoxazinone was reported to have a Ki of 42 pM. nih.gov Valine-derived benzoxazinones have also been synthesized and shown to be competitive, slow-binding inhibitors of HLE, with some analogues achieving nanomolar potency. nih.gov

These findings underscore the versatility of the benzoxazinone scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents targeting a range of diseases.

Table 3: Other Biological Activities of 4H-1,4-Benzoxazin-3-one Analogues and Related Compounds

| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones | Renin | Hypertension | Potent renin inhibition with good permeability, solubility, and metabolic stability. | nih.gov |

| 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | Inflammatory Diseases | Potent alternate substrate inhibitors; potency and stability optimized through substituent modifications. | nih.govbohrium.com |

| Valine-derived benzoxazinones | Human Leukocyte Elastase (HLE) | Inflammatory Diseases | Competitive, slow-binding inhibitors with nanomolar potency. | nih.gov |

| 2-ethoxy-5-ethylbenzoxazinone | Human Leukocyte Elastase (HLE) | Inflammatory Diseases | Highly potent inhibitor with a Ki of 42 pM. | nih.gov |

Metabolism and Pharmacokinetic Research of 4h 1,4 Benzoxazin 3 One Derivatives Non Human Focus

In Vitro Metabolic Stability Studies

The initial assessment of a compound's metabolic liability is often conducted through in vitro metabolic stability assays, typically utilizing liver microsomes from various species. These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov

For benzoxazinone (B8607429) derivatives, studies have shown variable metabolic stability that can be species-dependent. For instance, a study on a specific benzoxazinone derivative revealed modest stability in mouse and rat liver microsomes, with only 27.5% and 16.7% of the parent compound remaining after a 120-minute incubation, respectively. In contrast, the same compound exhibited significantly higher stability in human liver microsomes, where 72.6% of the compound was still present after the same incubation period. researchgate.net This highlights potential differences in the metabolic enzyme activities between rodents and humans for this class of compounds.

In another investigation involving a different benzoxazinone analog, the compound was found to be moderately metabolized in human liver microsomes. frontiersin.org The stability of these compounds is often dependent on the presence of cofactors like NADPH, indicating the involvement of NADPH-dependent enzymes such as the CYP450s in their degradation. nih.gov

| Species | Microsomal Source | Compound Remaining after 120 min (%) | Reference |

|---|---|---|---|

| Mouse | Liver Microsomes | 27.5 | researchgate.net |

| Rat | Liver Microsomes | 16.7 | researchgate.net |

| Human | Liver Microsomes | 72.6 | researchgate.net |

Metabolite Identification in Animal Models (e.g., Rats, Rabbits)

Identifying the metabolites of a parent compound is crucial for understanding its biotransformation pathways and for assessing the potential activity or toxicity of its metabolic products. Studies in animal models, such as rats, provide valuable in vivo data on metabolite formation.

For the broader class of benzoxazinoids, research in rats has identified several key metabolic transformations. A study on dietary benzoxazinoids fed to rats revealed the presence of 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and its glucuronide conjugate (HBOA-glc) in the plasma and urine. au.dk This suggests that N-dehydroxylation of related benzoxazinoid precursors and subsequent phase II conjugation are significant metabolic routes.

In vitro studies with rat liver microsomes on more complex benzoxazine (B1645224) derivatives, such as the cannabinoid receptor agonist WIN55212-2, have identified a range of metabolites. The major metabolites were dihydrodiols, resulting from the arene oxide pathway. Minor metabolites included mono- and tri-hydroxylated products, as well as a dehydrogenation product. nih.gov These findings indicate that the benzoxazine core is susceptible to oxidative metabolism.

Based on these findings for related structures, the metabolism of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one in rats could be hypothesized to involve oxidation of the hydroxymethyl group to an aldehyde and then a carboxylic acid, as well as hydroxylation of the aromatic ring, followed by conjugation reactions.

| Parent Compound Class | Animal Model | Identified Metabolites/Pathways | Reference |

|---|---|---|---|

| Dietary Benzoxazinoids | Rat | 2-hydroxy-1,4-benzoxazin-3-one (HBOA), HBOA-glucuronide | au.dk |

| WIN55212-2 (a complex benzoxazine) | Rat (in vitro) | Dihydrodiols, Monohydroxylated isomers, Trihydroxylated isomers, Dehydrogenation product | nih.gov |

Enzymatic Biotransformation Pathways (e.g., UDP-Glucosyltransferases for Glucosylation)

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these functional groups with endogenous molecules, which increases water solubility and facilitates excretion. washington.edu

For benzoxazinoid derivatives, a key phase II biotransformation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process involves the transfer of glucuronic acid to hydroxyl, carboxyl, or amine groups on the substrate. nih.gov The presence of a hydroxymethyl group in this compound makes it a likely substrate for UGTs.

Research on dietary benzoxazinoids in rats has confirmed the importance of this pathway, with significant levels of glucuronide conjugates of HBOA and another benzoxazinoid, DIBOA, being detected in both plasma and urine. au.dk While the specific UGT isoforms involved in the metabolism of this compound have not been identified, studies on other complex heterocyclic compounds have pinpointed specific UGTs, such as UGT1A4, as being responsible for their glucuronidation. nih.gov

Elimination and Distribution Patterns in Preclinical Models

Understanding the elimination and distribution of a compound is essential for determining its pharmacokinetic profile, including its half-life and potential for accumulation in tissues.

Studies on dietary benzoxazinoids in rats have provided insights into the elimination patterns of this class of compounds. Following oral administration, a significant portion of the ingested benzoxazinoids is absorbed and subsequently excreted in the urine. In one study, approximately 25% of the total intake of dietary benzoxazinoids was excreted in the urine of rats within a 24-hour period. au.dk The major urinary components were identified as the glucuronide conjugates of HBOA and DIBOA, underscoring the role of glucuronidation in the clearance of these compounds. au.dk

While specific tissue distribution data for this compound is not available, general principles of pharmacokinetics suggest that after absorption, the compound would be distributed throughout the body via the systemic circulation. frontiersin.org The extent of tissue distribution would depend on factors such as its plasma protein binding, lipophilicity, and affinity for specific transporters.

Computational Chemistry and Molecular Modeling in 4h 1,4 Benzoxazin 3 One Research

Density Functional Theory (DFT) Calculations for Structural Characterization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one, DFT calculations would be instrumental in elucidating its fundamental electronic and structural properties. While specific DFT studies on this particular derivative are not widely available in published literature, the application of this methodology would typically involve optimizing the molecule's geometry to its lowest energy state.

Such calculations would yield critical data points, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is employed to determine electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction sites. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-deficient regions, offering clues about its intermolecular interactions.

Table 1: Hypothetical DFT-Derived Properties for this compound

| Property | Description | Predicted Significance |

| Optimized Geometry | The most stable 3D structure with minimum energy. | Foundation for all other computational studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations to Understand Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations would be a powerful tool to understand its behavior when interacting with a biological target, such as a protein or enzyme, over time.

While specific MD simulation studies featuring this compound are not detailed in the available literature, the general approach would involve placing the compound in a simulated physiological environment (typically a water box with ions) along with its target protein. The simulation would then calculate the trajectory of every atom in the system based on a force field that describes the interatomic forces.

The resulting data would provide a dynamic view of the binding process, revealing how the compound approaches and settles into the binding site. Key insights from MD simulations include the stability of the compound-target complex, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in both the compound and the protein upon binding. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding characteristics.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be used to predict its binding affinity and mode of interaction with a specific biological receptor.

In a typical docking study, the three-dimensional structure of the target receptor is obtained from a protein data bank or generated through homology modeling. The this compound molecule is then computationally placed into the receptor's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of molecular docking can provide a static snapshot of the most likely binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the receptor. This information is crucial for predicting the biological activity of the compound and for structure-activity relationship (SAR) studies. Although specific docking scores for this compound against various receptors are not readily found in published research, this method remains a cornerstone of in silico drug discovery for this class of compounds.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | TYR23, LYS45, ASP89 | Hydrogen Bond, Pi-Pi Stacking |

| Example Oxidase | -7.2 | PHE112, LEU150, ILE201 | Hydrophobic Interactions |

| Example Reductase | -9.1 | SER98, ASN102, GLU134 | Hydrogen Bond, Electrostatic |

In Silico Screening and Virtual Library Design for Novel 4H-1,4-Benzoxazin-3-one Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While the focus of this article is on this compound, this compound can serve as a starting point or a scaffold for the design of a virtual library of novel derivatives.

The process would involve computationally modifying the structure of this compound by adding or substituting various functional groups at different positions. This creates a virtual library of related compounds that can then be screened against a specific biological target using techniques like molecular docking. The goal is to identify derivatives with potentially higher binding affinities or improved pharmacological properties compared to the parent compound. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Prediction of Pharmacokinetic Properties using Computational Methods

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, various in silico models can be used to estimate its pharmacokinetic profile long before it is synthesized and tested in a laboratory.

These predictive models are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of compounds with known pharmacokinetic properties. By analyzing the chemical structure of this compound, these tools can predict parameters such as its solubility, intestinal absorption, plasma protein binding, ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. While specific ADMET predictions for this compound are not available in the literature, the use of these computational tools is a standard practice in modern drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles early in the development process.

Table 3: Representative Predicted Pharmacokinetic Properties

| ADMET Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

Spectroscopic and Analytical Characterization Methodologies for 4h 1,4 Benzoxazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4H-1,4-benzoxazin-3-ones in solution. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments, chemists can map the connectivity of atoms and infer stereochemical relationships.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For the 4H-1,4-benzoxazin-3-one core, protons on the aromatic ring typically appear in the range of δ 6.8–7.8 ppm, with their specific shifts and coupling patterns dependent on the substitution pattern. The N-H proton of the lactam functionality usually presents as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding. Protons of a hydroxymethyl group, such as in 5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one, would be expected to show a singlet or doublet for the CH₂ group (typically δ 4.5-5.0 ppm) and a broad signal for the OH proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key resonances for the 4H-1,4-benzoxazin-3-one scaffold include the carbonyl carbon (C=O) of the lactam, which is typically observed in the δ 160–170 ppm region. The carbons of the aromatic ring appear between δ 110–150 ppm, while the carbon of a hydroxymethyl substituent would resonate around δ 60-65 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for complex structures.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, for example, by connecting substituents to the main benzoxazinone (B8607429) ring.

NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation.

For newly synthesized benzoxazinone derivatives, these NMR techniques are used in concert to provide a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed chemical structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted 4H-3,1-Benzoxazin-4-ones Note: Data for the specific compound this compound is not available in the cited literature. The data below is for related benzoxazinone structures to illustrate typical chemical shifts.

| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | 8.14 (dd, Ar-H), 7.78-7.72 (m, Ar-H), 7.46-7.41 (m, Ar-H), 7.30 (d, Furan-H), 6.55 (dd, Furan-H) | 158.6 (C=O), 149.8 (C=N), 147.1, 146.7, 144.4, 136.8, 128.8, 128.3, 127.2, 117.2, 116.9, 112.6 (Ar & Furan-C) | nih.gov |

| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | 9.37 (s, Py-H), 8.83 (d, Py-H), 8.59 (d, Ar-H), 8.22 (d, Ar-H), 7.94 (t, Ar-H), 7.73 (m, Ar/Py-H) | 163.0 (C=O), 160.4 (C=N), 150.8, 148.2, 145.9, 137.3, 133.9, 129.1, 127.3, 126.7, 124.7, 122.9, 115.1 (Ar & Py-C) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm).

For a compound like this compound (C₉H₉NO₃), the theoretical exact mass can be calculated. An HRMS experiment, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), will yield an experimental m/z value. If the measured mass matches the calculated mass within a narrow tolerance, it provides strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass. For instance, HRMS was used to confirm the molecular formula of a newly synthesized azine derivative as C₂₁H₂₀N₂O₅ by matching the experimental mass (m/z 380.1384) to the required mass (380.1372). ceon.rs This level of precision is indispensable for confirming the identity of novel compounds and for verifying the outcome of a chemical synthesis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For the 4H-1,4-benzoxazin-3-one structure, IR spectroscopy can confirm the presence of key functional groups.

N-H Stretch: A characteristic absorption band for the N-H group in the lactam ring typically appears in the region of 3100-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the cyclic amide (lactam) is expected between 1680-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: The C-O-C ether linkage within the oxazine (B8389632) ring will show a stretching vibration, typically in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Absorptions from the benzene (B151609) ring are usually found in the 1450-1600 cm⁻¹ region.

O-H Stretch: For a hydroxyl-containing derivative like this compound, a broad absorption band for the O-H group would be expected around 3200-3600 cm⁻¹.

The collective pattern of these absorption bands provides a molecular "fingerprint" that helps to confirm the presence of the benzoxazinone core and its specific substituents. nih.govresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for 4H-1,4-Benzoxazin-3-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3100 - 3300 |

| Hydroxyl O-H | Stretching (Broad) | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Lactam C=O | Stretching (Strong) | 1680 - 1720 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O-C | Stretching | 1200 - 1300 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

While NMR provides the structure in solution, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique is used to determine the precise spatial arrangement of atoms within a crystal, providing exact bond lengths, bond angles, and stereochemistry.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with very high precision.

For chiral molecules, X-ray crystallography can establish the absolute configuration. For planar molecules or those with complex ring fusions, it confirms the geometry and conformation. In recent studies, the synthesis and X-ray diffraction (XRD) characterization of new 1,4-benzoxazine derivatives have been reported, confirming their molecular structures and revealing intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the crystal lattice. researchgate.net This level of detail is unparalleled and serves as the gold standard for structural proof.

Other Advanced Spectroscopic Techniques Applied to 4H-1,4-Benzoxazin-3-ones

Beyond the core techniques, other advanced methods are often employed to gain further insight into the properties of 4H-1,4-benzoxazin-3-one derivatives.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system of the benzoxazinone ring gives rise to characteristic absorption maxima (λ_max) in the ultraviolet region, which can be influenced by the nature and position of substituents.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. By modeling the molecule, researchers can predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental results can aid in structural assignment and provide a deeper understanding of the molecule's electronic properties. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the analysis of complex mixtures and for the purification and identification of synthesized compounds. LC separates the components of a mixture, which are then directly analyzed by a mass spectrometer, allowing for the determination of the molecular weight of each component.

Together, these diverse spectroscopic and analytical methods provide a powerful and comprehensive toolkit for the synthesis, purification, and complete structural characterization of this compound and related compounds.

Natural Occurrence and Biosynthesis of 4h 1,4 Benzoxazin 3 Ones

Identification of Naturally Occurring Benzoxazinone (B8607429) Derivatives

Naturally occurring 4H-1,4-benzoxazin-3-ones, collectively known as benzoxazinoids, are a group of plant secondary metabolites primarily found in the grass family (Poaceae), which includes economically important crops such as maize, wheat, and rye. tum.denih.gov However, their presence is not exclusive to grasses, as they have also been identified in several dicotyledonous plant families, including Acanthaceae, Ranunculaceae, and Scrophulariaceae. mdpi.com

A variety of benzoxazinone derivatives have been isolated and identified from these plant sources. Among the most well-studied are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). mdpi.com Other significant derivatives include 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and 6-methoxy-2-benzoxazolinone (MBOA). tum.de In plants, these compounds are typically stored in an inactive, stable form as glucosides, such as DIMBOA-glucoside. mdpi.com This storage mechanism prevents autotoxicity to the plant. Upon tissue damage, for instance by herbivores or pathogens, the glucosides are hydrolyzed by β-glucosidases, releasing the biologically active aglycones. scielo.br

The concentration and composition of benzoxazinoid derivatives can vary significantly between different plant species, cultivars, and even different tissues and developmental stages of the same plant. For example, DIMBOA is the predominant benzoxazinoid in maize, while both DIBOA and DIMBOA are found in significant amounts in wheat. mdpi.com

Table 1: Prominent Naturally Occurring Benzoxazinone Derivatives

| Derivative Name | Chemical Formula | Predominantly Found In |

|---|---|---|

| DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) | C₈H₇NO₄ | Wheat, Rye |

| DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) | C₉H₉NO₅ | Maize, Wheat |

| HBOA (2-hydroxy-1,4-benzoxazin-3-one) | C₈H₇NO₃ | Maize, Rye |

Biosynthetic Pathways and Precursors of Benzoxazinones (e.g., in Plants)

The biosynthesis of benzoxazinoids in plants is a well-elucidated pathway that originates from primary metabolism. wikipedia.org The core pathway begins with indole-3-glycerol phosphate (B84403), an intermediate in the biosynthesis of the amino acid tryptophan. wur.nlresearchgate.net

In maize, the enzymatic steps are catalyzed by a series of enzymes encoded by a cluster of genes designated as Bx genes (Bx1 through Bx9). wikipedia.org The initial step is the conversion of indole-3-glycerol phosphate to indole (B1671886), a reaction catalyzed by the enzyme BX1. wikipedia.org Subsequently, a series of four cytochrome P450 monooxygenases (BX2 to BX5) sequentially modify the indole molecule to form DIBOA. nih.gov

The newly synthesized DIBOA is then stabilized through glucosylation, a process mediated by the enzymes BX8 and BX9, which attach a glucose molecule to create the inactive DIBOA-glucoside. mdpi.com In maize and some other grasses, the pathway can proceed further with the conversion of DIBOA-glucoside to DIMBOA-glucoside. This involves a hydroxylation step catalyzed by the enzyme BX6, followed by a methylation step catalyzed by BX7. mdpi.com

The subcellular organization of this pathway is compartmentalized to protect the plant from the toxic intermediates. The initial step occurs in the plastids, while the subsequent reactions leading to DIBOA take place in the endoplasmic reticulum. The final glucosylation step occurs in the cytoplasm, and the resulting stable glucosides are stored in the vacuole. researchgate.net

Table 2: Key Enzymes in Benzoxazinone Biosynthesis in Maize

| Enzyme | Gene | Function |

|---|---|---|

| Indole-3-glycerol phosphate lyase | Bx1 | Converts indole-3-glycerol phosphate to indole |

| Cytochrome P450 monooxygenases | Bx2-Bx5 | Sequential oxidation of indole to form DIBOA |

| 2-oxoglutarate-dependent dioxygenase | Bx6 | Hydroxylation of DIBOA-glucoside |

| O-methyltransferase | Bx7 | Methylation to form DIMBOA-glucoside |

Role of Benzoxazinones in Plant Defense Mechanisms

Benzoxazinoids are a cornerstone of the chemical defense strategy in many plants, exhibiting a broad spectrum of biological activities against a wide range of organisms. nih.gov Their primary role is to protect the plant from herbivores, pathogens, and competing plants. nih.gov

The defensive mechanism is activated upon tissue damage. When a herbivore feeds on a plant or a pathogen attempts to invade, the cellular compartmentalization is disrupted. This brings the stored, inactive benzoxazinoid glucosides from the vacuole into contact with β-glucosidases located in the plastids and cytoplasm. scielo.br The enzymes rapidly cleave the glucose moiety, releasing the unstable and highly reactive aglycones (e.g., DIBOA, DIMBOA). scielo.br These aglycones are toxic and can act as feeding deterrents to insects or inhibit the growth of pathogenic fungi and bacteria. nih.gov

Beyond their direct toxicity, benzoxazinoids also play a significant role in allelopathy, which is the chemical inhibition of one plant by another. mdpi.com Plants can release benzoxazinoids into the soil through root exudates or from decaying plant material. nih.gov In the soil, these compounds can inhibit the germination and growth of neighboring plants, thus reducing competition for resources. nih.gov For instance, the allelopathic effects of rye have been largely attributed to the release of benzoxazinoids. researchgate.net The antimicrobial properties of these compounds also influence the composition of the soil microbiome in the plant's vicinity. researchgate.net

The versatility of their biological activity, including insecticidal, antimicrobial, and phytotoxic effects, underscores the importance of benzoxazinones as a multifaceted defense system in plants. scielo.brnih.govmdpi.com

Advanced Applications and Future Research Directions for 5 Hydroxymethyl 4h 1,4 Benzoxazin 3 One Research

Development of 4H-1,4-Benzoxazin-3-one Scaffolds as Chemical Probes

The development of chemical probes is a vital area of research for understanding biological processes and for drug discovery. The 4H-1,4-benzoxazin-3-one scaffold is a promising candidate for the development of such probes due to its versatile chemical nature and biological activity. These scaffolds can be modified to incorporate reporter molecules, such as fluorescent tags or biotin, to enable the visualization and tracking of their interactions with biological targets.

Future research could focus on synthesizing derivatives of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one that are functionalized for use as chemical probes. The hydroxymethyl group at the 5-position provides a convenient handle for chemical modification, allowing for the attachment of various functionalities without significantly altering the core pharmacophore. These probes could be instrumental in identifying and validating new biological targets for the benzoxazinone (B8607429) class of compounds.

Exploration of Multi-Target Directed Ligands based on the 4H-1,4-Benzoxazin-3-one Core

Multi-target directed ligands (MTDLs) are compounds designed to interact with multiple biological targets simultaneously, which can be particularly effective for treating complex diseases such as cancer and neurodegenerative disorders. The 4H-1,4-benzoxazin-3-one core is an attractive scaffold for the design of MTDLs due to its ability to be readily functionalized at various positions, allowing for the incorporation of different pharmacophores that can interact with multiple targets.

For instance, derivatives of the related 4H-3,1-benzoxazin-4-one have been investigated as inhibitors of Cathepsin G, a serine protease involved in inflammation. nih.govbenthamdirect.com By combining the benzoxazinone core with other active moieties, it is possible to create MTDLs with enhanced therapeutic efficacy and reduced side effects. The 5-(hydroxymethyl) group of this compound could serve as a key attachment point for other pharmacologically active fragments to create novel MTDLs.

Design and Synthesis of Hybrid Molecules Incorporating 4H-1,4-Benzoxazin-3-one Scaffolds

Hybrid molecules are created by combining two or more different pharmacophores into a single molecule. This approach can lead to compounds with novel biological activities or improved pharmacokinetic properties. The 4H-1,4-benzoxazin-3-one scaffold has been used to create hybrid molecules with other heterocyclic systems, such as 1,2,3-triazoles, to develop compounds with potent anticancer activity. frontiersin.org

The synthesis of hybrid molecules incorporating the this compound scaffold is a promising area for future research. The hydroxymethyl group can be used as a linker to connect the benzoxazinone core to other bioactive molecules. For example, it could be esterified or etherified with other pharmacophores to create a diverse library of hybrid compounds for biological screening. A study on 2H-1,4-benzoxazin-3(4H)-one linked with 1,2,3-triazole derivatives has shown potential in inducing DNA damage in tumor cells. frontiersin.org

Novel Therapeutic Applications Beyond Traditional Pharmacological Categories

The 4H-1,4-benzoxazin-3-one scaffold has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai However, there is potential for this scaffold to be used in novel therapeutic applications beyond these traditional categories. For example, derivatives of 1,4-benzoxazin-3-one have been investigated as potent inhibitors of platelet aggregation, suggesting their potential use in cardiovascular diseases. nih.gov

Furthermore, some benzoxazinone derivatives have been explored as nonsteroidal antagonists of the mineralocorticoid receptor, indicating their potential in treating hypertension. acs.org Research into this compound could uncover novel therapeutic applications. The specific substitution pattern of this compound may confer unique biological activities that have not yet been explored.

Overcoming Challenges in 4H-1,4-Benzoxazin-3-one Drug Discovery and Development

Despite the promising biological activities of 4H-1,4-benzoxazin-3-one derivatives, there are several challenges in their development as therapeutic agents. These challenges include optimizing their potency, selectivity, and pharmacokinetic properties, as well as addressing potential toxicity issues. For example, the development of Hsp90 dual-target inhibitors based on the related 4H-3,1-benzoxazin-4-one scaffold has faced challenges related to efficacy and drug resistance in clinical development. researchgate.net

Future research on this compound should focus on addressing these challenges. Structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity and drug-like properties of this compound. Advanced formulation strategies could also be explored to improve its bioavailability and therapeutic efficacy.

Interdisciplinary Approaches in 4H-1,4-Benzoxazin-3-one Research (e.g., Material Sciences, Agrochemicals)